Dauricumidine

CAS No.:

Cat. No.: VC1865471

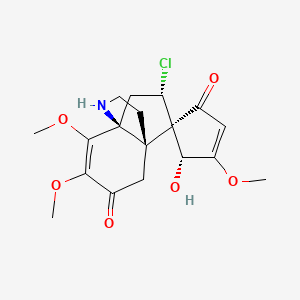

Molecular Formula: C18H22ClNO6

Molecular Weight: 383.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22ClNO6 |

|---|---|

| Molecular Weight | 383.8 g/mol |

| IUPAC Name | (1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |

| Standard InChI | InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14-,16+,17+,18+/m0/s1 |

| Standard InChI Key | SBALNGLYQFMKPR-MOSHLBJQSA-N |

| Isomeric SMILES | COC1=CC(=O)[C@@]2([C@H]1O)[C@H](C[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)Cl |

| Canonical SMILES | COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |

Introduction

Natural Sources and Distribution

Primary Plant Sources

Dauricumidine has been isolated from several plant species, with Menispermum dauricum DC. (Asian moonseed) being the primary source. This plant has been used in traditional Chinese medicine for centuries, known as "Bian Fu Ge" or "Rhizoma Menispermi," and is officially included in the Chinese Pharmacopoeia as an analgesic and antipyretic .

Other significant natural sources include:

-

Sinomenium acutum - a medicinal plant of the Menispermaceae family traditionally used to treat rheumatoid arthritis in southern China

-

Hypserpa nitida - another member of the Menispermaceae family with reported antiviral properties

Tissue Distribution and Content Analysis

Quantitative studies have revealed that dauricumidine is distributed unevenly across different plant tissues. In Sinomenium acutum, the compound has been detected in varying concentrations depending on the plant part:

| Plant Tissue | Dauricumidine Content (mg/g) |

|---|---|

| Root | 0.25 ± 0.01 |

| Stem | 0.21 ± 0.01 |

| Leaves | Not detected |

| Seeds | 0.48 ± 0.03 |

Table 1: Distribution of dauricumidine content across different tissues of Sinomenium acutum

These findings indicate that dauricumidine accumulates primarily in reproductive tissues (seeds) and underground structures (roots), suggesting its potential role in plant defense mechanisms or specialized metabolic functions.

Chemical Structure and Properties

Structural Characteristics

Dauricumidine possesses a complex heterocyclic structure with the chemical formula C₁₈H₂₂ClNO₆. The presence of a chlorine atom in its structure is particularly noteworthy, as chlorinated alkaloids are relatively uncommon in nature. Its molecular structure contains:

-

A nitrogen-containing heterocyclic ring system

-

A chlorine substituent

-

Multiple oxygen-containing functional groups, including hydroxyl and methoxy moieties

The structural formula can be represented as shown in referenced literature, with the key distinction from related compounds being the hydrogen (H) at the R position, compared to the methyl (CH₃) group found in dauricumine .

Stereochemistry and Structural Relationships

Dauricumidine belongs to a family of structurally related alkaloids isolated from Menispermum dauricum and related plants. Notable structural relationships include:

-

Dauricumine (C₁₉H₂₄ClNO₆, 387.1 m/z) - differs from dauricumidine by having a methyl group at the R position

-

Acutumine (C₁₉H₂₃NO₅) - another chlorinated alkaloid with a modified ring structure

-

Dechlorodauricumine (C₁₉H₂₅NO₆, 364.176 m/z) - the non-chlorinated precursor in biosynthetic pathways

The stereochemistry of these compounds plays a crucial role in their biological activities and has been the subject of detailed structural analyses using advanced spectroscopic techniques.

Biosynthesis and Metabolism

Biosynthetic Pathway

The biosynthesis of dauricumidine follows a complex pathway that has been partially elucidated through studies on Menispermum dauricum and related plants. Key findings from biosynthetic investigations include:

-

Dechlorodauricumine appears to be a precursor to dauricumidine, with enzymatic chlorination occurring as a critical step in the biosynthetic pathway

-

Tracer experiments using ¹⁵N-labeled dechloro-derivatives have demonstrated that dechlorodauricumine is incorporated into chlorinated alkaloids with higher efficiency than related compounds, supporting its role as a key intermediate

-

The enzyme systems involved in the chlorination process require cofactors such as FAD (flavin adenine dinucleotide), suggesting the involvement of flavin-dependent halogenases

Metabolic Transformations

Cell-free preparation studies from cultured roots of Menispermum dauricum have shown that dechlorodauricumine can be converted to miharumine in the presence of FAD. This transformation involves both dehydrogenation and N-demethylation reactions, revealing the metabolic flexibility of these alkaloid structures .

Similar metabolic pathways have been observed in intact plant tissues, supporting the biological relevance of these transformations in the plant's secondary metabolism.

Pharmacological Activities

Antiviral Properties

One of the most significant pharmacological properties of dauricumidine is its reported antiviral activity. Studies have indicated that dauricumidine shows promising anti-viral activity against hepatitis B virus (HBV), particularly in hepatitis B virus-transfected Hep G2.2.15 cell lines .

The mechanism of this antiviral action may involve:

-

Inhibition of HBV surface antigen secretion

-

Interference with viral replication processes

-

Possible immunomodulatory effects

These antiviral properties position dauricumidine as a potential candidate for the development of novel therapeutic agents against HBV infections, which remain a significant global health challenge.

Other Biological Activities

While research specifically focusing on dauricumidine is still developing, studies on related compounds from the same plant sources suggest a range of potential biological activities:

-

Anti-inflammatory effects - observed in extracts containing dauricumidine and related alkaloids

-

Analgesic properties - consistent with the traditional use of the source plants in pain management

-

Potential neuroprotective effects - suggested by studies on structurally similar compounds from the same plant families

It's worth noting that dauricine, a closely related compound, has demonstrated significant cardiovascular, neuroprotective, anti-cancer, anti-inflammatory, and anti-diabetic properties, suggesting that dauricumidine may share some of these bioactivities due to structural similarities .

Analytical Methods for Detection and Quantification

Modern analytical techniques have been instrumental in the identification, isolation, and quantification of dauricumidine from plant materials. The primary methods employed include:

-

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry for quantitative analysis

-

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS) for detection in complex plant extracts

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) for structural elucidation

-

Column chromatography methods including silica gel and Sephadex LH-20 for isolation and purification

These techniques have enabled precise determination of dauricumidine content in various plant tissues and have supported structure-activity relationship studies of this and related alkaloids.

Current Research Status and Future Directions

Recent Advances

Recent research on dauricumidine has focused on several key areas:

-

Full-length transcriptome and metabolite analysis to understand the biosynthetic pathways of dauricumidine and related alkaloids in Sinomenium acutum

-

Further investigation of its antiviral properties, particularly against hepatitis B virus

-

Structure-activity relationship studies to identify the pharmacophores responsible for biological activities

-

Development of more efficient extraction and purification methods from natural sources

Future Research Directions

Several promising research directions could advance our understanding of dauricumidine:

-

Complete elucidation of the biosynthetic pathway, including identification of all enzymes involved in the chlorination process

-

Comprehensive pharmacological profiling to fully characterize its bioactivities

-

Synthetic approaches to dauricumidine and structural analogues to explore structure-activity relationships

-

Clinical investigations to evaluate its potential therapeutic applications, especially its antiviral properties

-

Exploration of sustainable production methods, including biotechnological approaches using plant cell cultures or engineered microorganisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume